molecular formula C21H45Al B14739811 Triheptylalumane CAS No. 1188-93-8

Triheptylalumane

Cat. No.: B14739811
CAS No.: 1188-93-8
M. Wt: 324.6 g/mol
InChI Key: FQMMZTDQJFUYSA-UHFFFAOYSA-N
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Description

Triheptylalumane (chemical formula: Al(C₇H₁₅)₃) is an organoaluminum compound characterized by three heptyl groups bonded to an aluminum center. It belongs to the trialkylaluminum family, a class of compounds widely used in catalysis, polymerization, and organic synthesis. This compound is less studied compared to its shorter-chain analogs (e.g., triethylaluminum or trihexylaluminum), but its extended alkyl chain confers unique physicochemical properties, such as reduced volatility and enhanced thermal stability.

Properties

CAS No.

1188-93-8

Molecular Formula

C21H45Al

Molecular Weight

324.6 g/mol

IUPAC Name

triheptylalumane

InChI

InChI=1S/3C7H15.Al/c3*1-3-5-7-6-4-2;/h3*1,3-7H2,2H3;

InChI Key

FQMMZTDQJFUYSA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC[Al](CCCCCCC)CCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Triheptylalumane can be synthesized through several methods. One common approach involves the reaction of aluminium trichloride with heptylmagnesium bromide in an ether solvent. The reaction proceeds as follows:

AlCl3+3C7H15MgBrAl(C7H15)3+3MgBrCl\text{AlCl}_3 + 3 \text{C}_7\text{H}_{15}\text{MgBr} \rightarrow \text{Al}(\text{C}_7\text{H}_{15})_3 + 3 \text{MgBrCl} AlCl3​+3C7​H15​MgBr→Al(C7​H15​)3​+3MgBrCl

This method requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, this compound can be produced using a continuous flow reactor, which allows for better control over reaction parameters and scalability. The use of high-purity starting materials and advanced purification techniques ensures the production of this compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Triheptylalumane undergoes various chemical reactions, including:

    Oxidation: Reacts with oxygen to form aluminium oxide and heptane.

    Reduction: Can be reduced to form aluminium hydride and heptane.

    Substitution: Reacts with halogens to form heptyl halides and aluminium trihalides.

Common Reagents and Conditions

    Oxidation: Typically carried out in the presence of oxygen or air at elevated temperatures.

    Reduction: Requires a reducing agent such as lithium aluminium hydride.

    Substitution: Halogenation reactions are performed using halogen gases or halogenating agents like chlorine or bromine.

Major Products Formed

    Oxidation: Aluminium oxide and heptane.

    Reduction: Aluminium hydride and heptane.

    Substitution: Heptyl halides and aluminium trihalides.

Scientific Research Applications

Triheptylalumane has several applications in scientific research:

    Chemistry: Used as a catalyst in polymerization reactions and organic synthesis.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential in targeted drug delivery and as an adjuvant in vaccine formulations.

    Industry: Utilized in the production of high-performance materials and as a catalyst in the petrochemical industry.

Mechanism of Action

The mechanism of action of Triheptylalumane involves its ability to form stable complexes with various substrates. The aluminium atom in this compound acts as a Lewis acid, accepting electron pairs from donor molecules. This interaction facilitates various chemical reactions, including polymerization and catalysis. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Reactivity Differences

Trialkylaluminum compounds exhibit reactivity patterns dependent on alkyl chain length. Below is a comparative analysis of triheptylalumane with trihexylaluminum (Al(C₆H₁₃)₃) and triethylaluminum (Al(C₂H₅)₃):

Property This compound Trihexylaluminum Triethylaluminum
Molecular Weight (g/mol) ~366.6 ~324.5 ~114.2
Melting Point (°C) Not reported -50 to -40 -52
Solubility Hydrocarbon solvents Hydrocarbon solvents Pyrophoric, reacts violently with water
Stability in Air Moderate Moderate Highly pyrophoric
Catalytic Activity Lower Moderate High

Key Observations :

  • Reactivity : Shorter-chain trialkylaluminum compounds (e.g., triethylaluminum) are more reactive due to increased Lewis acidity and steric accessibility of the aluminum center. This compound’s longer alkyl chains hinder substrate binding, reducing catalytic efficiency .
  • Safety : Triethylaluminum is classified as a pyrophoric liquid (ignites spontaneously in air), while trihexylaluminum and this compound exhibit reduced pyrophoricity but still require inert handling conditions .

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